2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate

Übersicht

Beschreibung

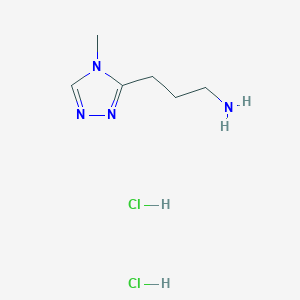

2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate is a useful research compound. Its molecular formula is C22H30N2O12 and its molecular weight is 514.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Mal-CO-PEG5-NHS ester: is employed in the development of drug delivery systems due to its ability to form stable conjugates with therapeutic agents. The PEGylated component enhances solubility and stability in biological fluids, which is crucial for efficient drug delivery .

Antibody-Drug Conjugates (ADCs)

This compound is integral in creating ADCs, where it links cytotoxic drugs to antibodies. The non-cleavable nature of the linker ensures the release of the drug only upon internalization into the target cells, reducing systemic toxicity .

Protein Labeling

In proteomics, Mal-CO-PEG5-NHS ester is used to attach labels to proteins. The NHS ester reacts with primary amines on proteins, allowing for the attachment of fluorescent tags or other probes for visualization and detection .

Surface Modification

The compound is used to modify surfaces, such as nanoparticles or biosensors, to improve biocompatibility and reduce non-specific binding. This modification can enhance the sensitivity and specificity of diagnostic assays .

Molecular Diagnostics

Mal-CO-PEG5-NHS ester: is used in molecular diagnostics to conjugate small molecule probes to detection antibodies. This application is critical in the design of assays for the detection of biomarkers in various diseases .

Biomaterials Engineering

In biomaterials engineering, this linker is used to crosslink hydrogels and other polymeric materials to create scaffolds for tissue engineering. The PEG chain provides hydration and flexibility to the materials .

Therapeutic Protein Modification

Therapeutic proteins are often modified with Mal-CO-PEG5-NHS ester to improve their pharmacokinetics and reduce immunogenicity. This PEGylation process extends the half-life of proteins in circulation .

Nucleic Acid Conjugation

The compound is also used to conjugate nucleic acids, such as siRNA or antisense oligonucleotides, to targeting ligands. This enhances the delivery and specificity of gene therapies .

Wirkmechanismus

Target of Action

The primary target of Mal-CO-PEG5-NHS ester is the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These amino groups are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for the conjugation .

Mode of Action

Mal-CO-PEG5-NHS ester interacts with its targets through a process known as NHS ester bioconjugation . This process involves the creation of a stable amide bond between the Mal-CO-PEG5-NHS ester and the primary amines of the target molecules . The reaction is carried out in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Mal-CO-PEG5-NHS ester. For instance, the pH of the environment can affect the efficiency of the NHS ester bioconjugation process . At lower pH values, the functional group becomes unreactive as nucleophiles, slowing the reaction rate and leading to less efficient conjugation . Therefore, the pH of the environment is a crucial factor in the efficacy of Mal-CO-PEG5-NHS ester.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O12/c25-17-1-2-18(26)23(17)19(27)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)36-24-20(28)3-4-21(24)29/h1-2H,3-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZFOMRDWBBFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone](/img/structure/B1435373.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B1435386.png)

![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1435388.png)

![2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B1435393.png)